Cas no 2171896-73-2 (4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid
- 2171896-73-2
- EN300-1564674
- 4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-1-methyl-1H-pyrazole-5-carboxylic acid
-
- インチ: 1S/C25H26N4O5/c1-3-15(12-22(30)28-21-13-26-29(2)23(21)24(31)32)27-25(33)34-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,13,15,20H,3,12,14H2,1-2H3,(H,27,33)(H,28,30)(H,31,32)
- InChIKey: FKDICJKPERCHQP-UHFFFAOYSA-N
- ほほえんだ: O(C(NC(CC(NC1C=NN(C)C=1C(=O)O)=O)CC)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
計算された属性
- せいみつぶんしりょう: 462.19031994g/mol
- どういたいしつりょう: 462.19031994g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 6
- 重原子数: 34
- 回転可能化学結合数: 9
- 複雑さ: 727
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 123Ų
- 疎水性パラメータ計算基準値(XlogP): 3.5
4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1564674-0.05g |
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-1-methyl-1H-pyrazole-5-carboxylic acid |
2171896-73-2 | 0.05g |
$2829.0 | 2023-06-04 | ||
Enamine | EN300-1564674-0.5g |
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-1-methyl-1H-pyrazole-5-carboxylic acid |
2171896-73-2 | 0.5g |
$3233.0 | 2023-06-04 | ||
Enamine | EN300-1564674-1.0g |
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-1-methyl-1H-pyrazole-5-carboxylic acid |
2171896-73-2 | 1g |
$3368.0 | 2023-06-04 | ||
Enamine | EN300-1564674-5.0g |
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-1-methyl-1H-pyrazole-5-carboxylic acid |
2171896-73-2 | 5g |
$9769.0 | 2023-06-04 | ||
Enamine | EN300-1564674-2.5g |
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-1-methyl-1H-pyrazole-5-carboxylic acid |
2171896-73-2 | 2.5g |
$6602.0 | 2023-06-04 | ||
Enamine | EN300-1564674-1000mg |
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-1-methyl-1H-pyrazole-5-carboxylic acid |
2171896-73-2 | 1000mg |
$3368.0 | 2023-09-24 | ||
Enamine | EN300-1564674-500mg |
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-1-methyl-1H-pyrazole-5-carboxylic acid |
2171896-73-2 | 500mg |
$3233.0 | 2023-09-24 | ||
Enamine | EN300-1564674-50mg |
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-1-methyl-1H-pyrazole-5-carboxylic acid |
2171896-73-2 | 50mg |
$2829.0 | 2023-09-24 | ||
Enamine | EN300-1564674-250mg |
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-1-methyl-1H-pyrazole-5-carboxylic acid |
2171896-73-2 | 250mg |
$3099.0 | 2023-09-24 | ||
Enamine | EN300-1564674-0.1g |
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-1-methyl-1H-pyrazole-5-carboxylic acid |
2171896-73-2 | 0.1g |
$2963.0 | 2023-06-04 |
4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid 関連文献
-
Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
-
Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
-
Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
-
Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
-
Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
-
Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
-
Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777
4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acidに関する追加情報
Introduction to 4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic Acid (CAS No. 2171896-73-2)
4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid, identified by its CAS number 2171896-73-2, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study for potential therapeutic applications.
The molecular structure of this compound is characterized by its intricate arrangement of functional groups, including a fluoren-9-ylmethoxycarbonyl moiety, an amino group, a pentanamido segment, and a 1-methylpyrazole carboxylic acid component. Each of these structural elements contributes to the unique chemical and biological properties of the compound, making it a valuable scaffold for drug discovery and medicinal chemistry.
In recent years, there has been a growing interest in the development of novel compounds that can modulate biological pathways associated with various diseases. The fluoren-9-ylmethoxycarbonyl group, in particular, is known for its ability to enhance the solubility and stability of peptides and proteins, which is crucial for their use in pharmaceutical formulations. This feature makes 4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid a promising candidate for further exploration in drug design.
The compound's structure also incorporates a pentanamido moiety, which is known to play a role in stabilizing protein conformations and enhancing binding affinity. This structural feature is particularly relevant in the context of developing protease inhibitors and other enzyme-targeting agents. The presence of a 1-methylpyrazole carboxylic acid group further adds to the compound's complexity, providing multiple sites for interaction with biological targets.
Recent studies have highlighted the potential of pyrazole derivatives as pharmacophores in medicinal chemistry. Pyrazole compounds are known for their diverse biological activities, including anti-inflammatory, antiviral, and anticancer effects. The incorporation of a methyl group at the 1-position of the pyrazole ring enhances its metabolic stability and bioavailability, making it an attractive moiety for drug development.
The 4-(3-{(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methylpyrazole moiety represents a novel combination of functional groups that has not been extensively explored in previous drug candidates. This unique structural arrangement suggests that the compound may exhibit properties distinct from those of existing pharmaceuticals. Such structural novelty is often crucial for achieving therapeutic efficacy while minimizing side effects.
The synthesis of 4-(3-{(9H-fluoren-9-)methylcarbonylamino})pentanamido)-1-methylpyrazole5-carboxylic acid involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. The use of advanced synthetic techniques, such as solid-phase peptide synthesis (SPPS) and transition-metal-catalyzed cross-coupling reactions, has been instrumental in facilitating the construction of this complex molecule.
In addition to its structural complexity, this compound has shown promising preliminary biological activity. In vitro studies have indicated that it may possess inhibitory effects on certain enzymes and receptors involved in disease pathways. These findings have prompted further investigation into its potential as a lead compound for drug development.
The use of computational modeling and molecular dynamics simulations has been invaluable in understanding the interactions between this compound and its biological targets. These tools have helped researchers predict binding affinities and optimize molecular structures for improved efficacy. The integration of experimental data with computational insights provides a comprehensive approach to drug discovery.
The pharmacokinetic properties of 4-(3-{(9H-fluoren-)methylcarbonylamino})pentanamido)-1-methylpyrazole5-carboxylic acid are also under investigation. Understanding how the compound is absorbed, distributed, metabolized, and excreted (ADME) is essential for determining its suitability as a therapeutic agent. Preliminary studies suggest that it may exhibit favorable pharmacokinetic profiles, which would enhance its clinical potential.
The development of novel drug candidates often involves collaboration between academic researchers and pharmaceutical companies. The study of 4-(3-{(9H-fluoren-)methylcarbonylamino})pentanamido)-1-methylpyrazole5-carboxylic acid exemplifies this collaborative approach. By combining expertise from different disciplines, researchers can accelerate the discovery and optimization process.
The future direction of research on this compound includes exploring its mechanism of action in greater detail. Understanding how it interacts with biological targets at the molecular level will provide insights into its therapeutic potential and help guide further development efforts. Additionally, studies on its efficacy in animal models will be crucial for assessing its suitability for clinical translation.
The growing interest in targeted therapy has led to increased focus on small molecules that can selectively modulate disease-specific pathways. 4-(3-{(9H-fluoren-)methylcarbonylamino})pentanamido)-1-methylpyrazole5-carboxylic acid represents an example of such targeted therapy approach. Its unique structure suggests that it may be able to interact with specific targets while minimizing off-target effects.
In conclusion, 4-(3-{(9H-fluoren-)methylcarbonylamino})pentanamido)-1-methylpyrazole5-carboxylic acid (CAS No. 2171896-73) is a promising candidate for further exploration in pharmaceutical research. Its complex structure, preliminary biological activity, and favorable pharmacokinetic properties make it an attractive scaffold for drug development. Continued research into this compound holds promise for contributing to advancements in medicine and improving patient outcomes.
2171896-73-2 (4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid) 関連製品
- 2758004-11-2(3-methyl-5-(pyrrolidin-2-yl)isoxazole hydrochloride)
- 2228664-18-2(2-chloro-1-{3-(difluoromethyl)sulfanylphenyl}ethan-1-one)
- 2173996-60-4(5,6,7,8-tetrahydroquinoxaline-2-carboxylic acid hydrochloride)
- 324036-96-6(3-(adamantan-1-yl)-1-(E)-(2-hydroxyphenyl)methylideneaminourea)
- 2679828-69-2((2R)-3-(1H-1,2,3-triazol-1-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)
- 1556216-04-6(1-(3,4-difluoro-2-methoxyphenyl)propan-2-one)
- 90033-65-1(1-(2-Amino-3-chlorophenyl)-2-phenylethan-1-one)
- 1859373-07-1(1-Fluoro-3-(pyrrolidin-3-yloxy)propan-2-ol)
- 1340171-37-0(2-Pentanone, 5-[[(3-methylphenyl)methyl]thio]-)
- 2172200-22-3(1-{(4-chloro-3-methylphenyl)methyl(methyl)amino}propan-2-ol)



